
N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide is a complex organic compound with a unique structure that combines a nicotinamide moiety with an isobutylphenyl group and a methylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 4-isobutylphenylacetonitrile with 2-bromo-3-methylthiopyridine under basic conditions to form the intermediate product. This intermediate is then subjected to a series of reactions, including hydrolysis and amidation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(4-Isobutylphenyl)ethyl)-N-methylamine
- N-(1-(4-Isobutylphenyl)ethyl)cyclopropanamine
Uniqueness
N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, which may lack this functional group and therefore exhibit different reactivity and applications.
Propiedades
Fórmula molecular |
C19H24N2OS |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
N-[1-[4-(2-methylpropyl)phenyl]ethyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H24N2OS/c1-13(2)12-15-7-9-16(10-8-15)14(3)21-18(22)17-6-5-11-20-19(17)23-4/h5-11,13-14H,12H2,1-4H3,(H,21,22) |
Clave InChI |
YQLWZIIVZLZOEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)NC(=O)C2=C(N=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


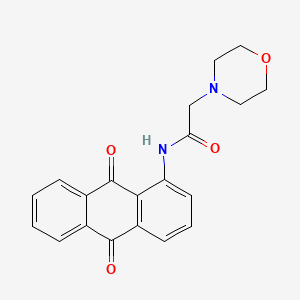
![3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282477.png)
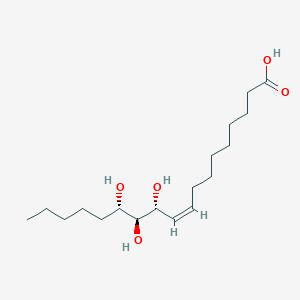
![N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15282491.png)
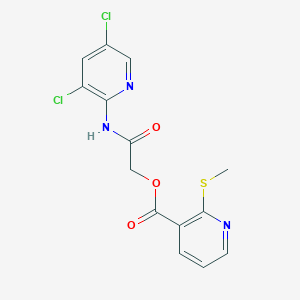
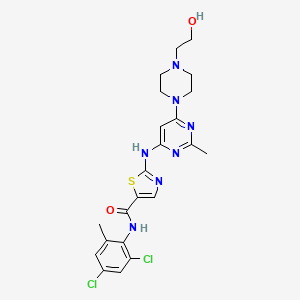
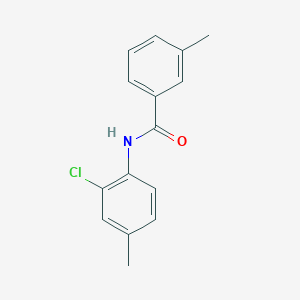


![4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium](/img/structure/B15282525.png)
![3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282534.png)
![6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282541.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282545.png)
![N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B15282551.png)
